molecular formula C18H22N6O3 B11195468 2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11195468
M. Wt: 370.4 g/mol
InChI Key: NDLUNDCBRKCWJH-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine core, and a methoxyphenyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine core.

    Acetylation: The piperazine ring is acetylated using acetic anhydride under basic conditions to form the acetylpiperazine derivative.

    Amination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of an acetyl group.

    4-hydroxy-2-quinolones: Different core structure but similar biological activities.

Uniqueness

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its combination of a piperazine ring, pyrimidine core, and methoxyphenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C18H22N6O3/c1-12(25)23-7-9-24(10-8-23)18-20-11-15(16(19)22-18)17(26)21-13-3-5-14(27-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H2,19,20,22)

InChI Key

NDLUNDCBRKCWJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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